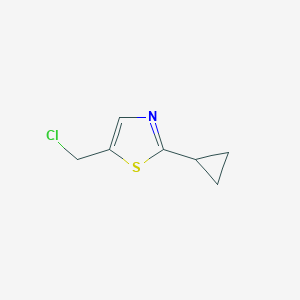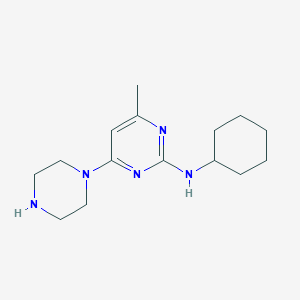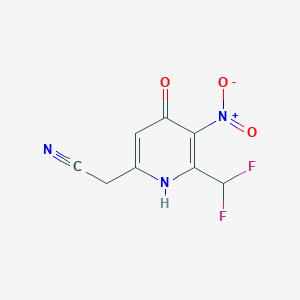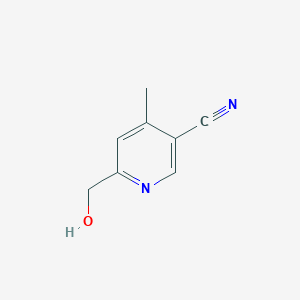
5-(Chloromethyl)-2-cyclopropylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-cyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with a chloromethyl group at the 5-position and a cyclopropyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-cyclopropylthiazole typically involves the chlorination of a precursor thiazole compound. One common method involves the reaction of 1-isothiocyanic acid base-2-chloro-2-propene with an organic solvent at temperatures ranging from 5°C to 20°C. The reaction proceeds through chlorination, followed by vacuum distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the recycling of organic solvents and the utilization of by-products such as hydrogen chloride. This approach not only simplifies the reaction steps but also aligns with green chemistry principles by minimizing waste and optimizing yield .
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-cyclopropylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Cyclization Reactions: The thiazole ring can undergo cyclization with other reactive groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various thiazole derivatives, while oxidation and reduction can lead to different functionalized thiazoles .
科学的研究の応用
5-(Chloromethyl)-2-cyclopropylthiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-cyclopropylthiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to antimicrobial or antifungal effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .
類似化合物との比較
Similar Compounds
5-(Chloromethyl)furfural: A related compound with a furan ring instead of a thiazole ring.
2-Chloro-5-chloromethylthiazole: Similar structure but with an additional chlorine atom on the thiazole ring.
5-Hydroxymethylfurfural: Another related compound with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-cyclopropylthiazole is unique due to the presence of both a cyclopropyl group and a chloromethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H8ClNS |
|---|---|
分子量 |
173.66 g/mol |
IUPAC名 |
5-(chloromethyl)-2-cyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C7H8ClNS/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3H2 |
InChIキー |
SGXLKUKIHADOHF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC=C(S2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((3-Aminopyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11781289.png)
![4-[[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]amino]-4-oxoisocrotonic acid](/img/structure/B11781290.png)

![5-Ethyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11781301.png)



![5-(Methylsulfonyl)-4-(p-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11781341.png)
![5-Chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11781349.png)


![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B11781358.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-amine hydrochloride](/img/structure/B11781374.png)
